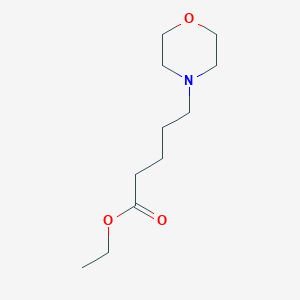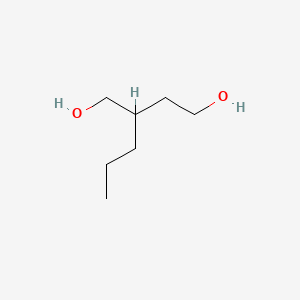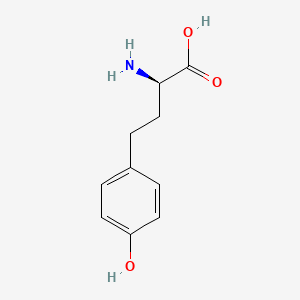
(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
Overview
Description
®-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative It is structurally characterized by an amino group attached to the second carbon of a butanoic acid chain, with a hydroxyphenyl group attached to the fourth carbon
Mechanism of Action
Mode of Action
®-HPBE acts as an ACE inhibitor, preventing the formation of angiotensin II . By inhibiting ACE, it reduces the levels of angiotensin II while increasing the levels of bradykinin, a potent vasodilator . This dual action results in vasodilation, which helps lower blood pressure .
Pharmacokinetics
Like other ace inhibitors, it is expected to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of ACE leads to a decrease in the production of angiotensin II and an increase in bradykinin . This results in vasodilation, reduced secretion of aldosterone, decreased fluid volume, and ultimately, a reduction in blood pressure . Therefore, ®-HPBE is beneficial in the treatment of conditions like hypertension and heart failure .
Biochemical Analysis
Biochemical Properties
®-2-Amino-4-(4-hydroxyphenyl)butanoic acid participates in several biochemical reactions. It is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important drugs used for preventing the formation of angiotensin II and lowering blood pressure .
Cellular Effects
The effects of ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid on cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
®-2-Amino-4-(4-hydroxyphenyl)butanoic acid is involved in several metabolic pathways. It is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor molecule, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid may involve biocatalytic processes using enzymes such as amino acid dehydrogenases or transaminases. These enzymes can selectively produce the desired enantiomer from achiral or racemic substrates under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(4-hydroxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones or hydroxyquinones.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
Scientific Research Applications
®-2-Amino-4-(4-hydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of various bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid with a similar structure but lacking the hydroxy group on the phenyl ring.
L-Tyrosine: Similar to ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid but with a different stereochemistry.
DOPA: A precursor to neurotransmitters like dopamine, with a similar hydroxyphenyl group.
Uniqueness
®-2-Amino-4-(4-hydroxyphenyl)butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyphenyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZZTFGSTZNRX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749828-81-7 | |
| Record name | Homotyrosine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0749828817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOMOTYROSINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K33Y3B62E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3061170.png)

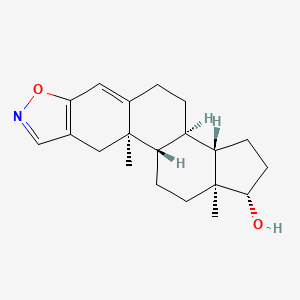
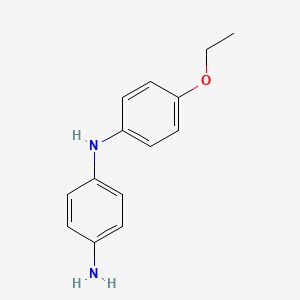
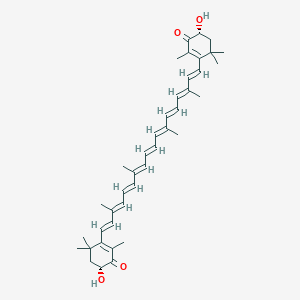

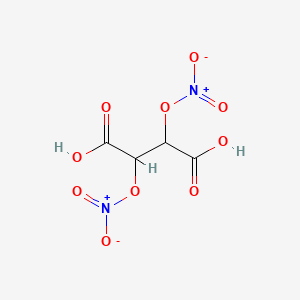
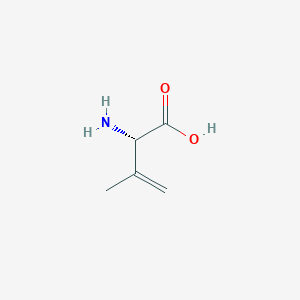
![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)
